

In-Depth Technical Guide to 2-Bromopyridine-¹⁵N

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Compound of Interest

Compound Name: 2-Bromopyridine-¹⁵N

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This technical guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, a stable isotope-labeled compound with significant applications in metabolic research, drug development, and structural biology. This document details its molecular properties, a potential synthetic route, and its application in tracing metabolic pathways.

Core Data: Molecular Weight

The precise molecular weight of 2-Bromopyridine-¹⁵N is crucial for mass spectrometry-based quantitative studies. As bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, the monoisotopic molecular weight of 2-Bromopyridine-¹⁵N will differ depending on the bromine isotope present. The molecular formula for 2-Bromopyridine-¹⁵N is C₅H₄Br¹⁵N^[1]. The calculated monoisotopic molecular weights are presented in Table 1.

Component Element	Isotope	Monoisotopic Mass (Da)
Carbon	¹² C	12.000000
Hydrogen	¹ H	1.007825 ^[2]
Bromine	⁷⁹ Br	78.918337 ^{[3][4][5]}
Bromine	⁸¹ Br	80.916291 ^{[6][7][8]}
Nitrogen	¹⁵ N	15.000109 ^{[9][10]}

Table 1: Monoisotopic Masses of Constituent Isotopes

Based on these values, the monoisotopic molecular weights of the two isotopic forms of 2-Bromopyridine-¹⁵N are calculated and summarized in Table 2.

Molecular Formula	Bromine Isotope	Calculated Monoisotopic Molecular Weight (Da)
C ₅ H ₄ ⁷⁹ Br ¹⁵ N	⁷⁹ Br	157.953031
C ₅ H ₄ ⁸¹ Br ¹⁵ N	⁸¹ Br	159.951033

Table 2: Calculated Monoisotopic Molecular Weights of 2-Bromopyridine-¹⁵N

Experimental Protocols: Synthesis of 2-Bromopyridine-¹⁵N

A general and effective method for the synthesis of ¹⁵N-labeled pyridines involves the use of Zincke imine intermediates. This approach allows for the incorporation of the ¹⁵N isotope from a commercially available source like ¹⁵NH₄Cl with high efficiency. The following is a plausible experimental protocol for the synthesis of 2-Bromopyridine-¹⁵N, adapted from established methods for producing ¹⁵N-labeled pyridine derivatives.

Protocol: Synthesis of 2-Bromo-[¹⁵N]pyridine via Zincke Imine Intermediate

This protocol is adapted from the synthesis of ¹⁵N-labeled 3-bromopyridine and can be applied to the 2-bromo isomer.

Step 1: Ring Opening to form the Zincke Imine Intermediate

- In a suitable reaction vessel, dissolve 2-bromopyridine in an appropriate solvent.
- Activate the pyridine ring using a suitable reagent, such as 2,4-dinitrochlorobenzene, to form the N-(2,4-dinitrophenyl)-2-bromopyridinium salt (Zincke salt).
- React the Zincke salt with a secondary amine, such as dibenzylamine, to induce ring opening and form the corresponding Zincke imine intermediate.

- Isolate the Zincke imine intermediate by precipitation and filtration.

Step 2: Ring Closure with ^{15}N -Ammonium Chloride

- Dissolve the isolated Zincke imine intermediate in a suitable solvent, such as ethanol.
- Add ^{15}N -labeled ammonium chloride ($^{15}\text{NH}_4\text{Cl}$) and a base, such as sodium acetate (NaOAc), to the solution. The use of NaOAc improves the yield of the ^{15}N -pyridine.
- Heat the reaction mixture at an appropriate temperature (e.g., $60\text{ }^\circ\text{C}$) to facilitate the ring-closure reaction, incorporating the ^{15}N isotope into the pyridine ring.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, purify the resulting 2-Bromo- ^{15}N pyridine using standard laboratory techniques, such as column chromatography or distillation, to obtain the final product with high isotopic incorporation.

Application in Metabolic Pathway Tracing

^{15}N -labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. 2-Bromopyridine- ^{15}N can be used as a tracer to study the biotransformation of brominated pyridine-containing xenobiotics. The workflow for such a study is outlined below.



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Caption: Workflow for tracing the metabolic fate of 2-Bromopyridine- ^{15}N .

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